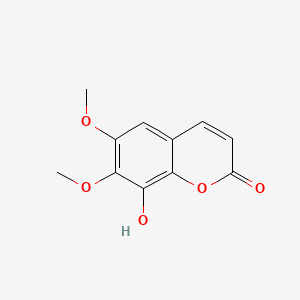

Fraxidin

Description

This compound has been reported in Artemisia minor, Salsola laricifolia, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)9(13)11(7)15-2/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFBKOHHLAWWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200499 | |

| Record name | Fraxidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-21-3 | |

| Record name | Fraxidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fraxidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fraxidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxy-6,7-dimethoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of Fraxidin: A Technical Guide

An In-depth Examination of the Molecular Mechanisms of a Bioactive Coumarin

Introduction

Fraxidin, a hydroxycoumarin found in various medicinal plants, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its molecular targets and modulation of key signaling pathways. Due to the limited specific research on this compound, this guide also incorporates detailed mechanistic data from its closely related and more extensively studied structural analogs, Fraxetin and Isothis compound, to provide a broader context and suggest potential avenues for future investigation into this compound's bioactivity. All information is clearly attributed to the specific compound studied.

Core Mechanisms of Action

The primary mechanism of action of this compound and its related coumarins appears to be centered around their anti-inflammatory and antioxidant properties, which are mediated through the modulation of critical cellular signaling pathways.

Antibacterial Activity

This compound itself has demonstrated direct antibacterial effects.

-

Target Organism : Bacillus subtilis

-

Effect : Inhibition of bacterial growth, with an observed inhibition zone of 12 mm at a concentration of 20 µ g/disk [1].

Mechanisms of Structurally Related Compounds

To provide a more comprehensive understanding for researchers, the well-documented mechanisms of the closely related coumarins, Fraxetin and Isothis compound, are detailed below. These findings may offer insights into the potential, yet unconfirmed, mechanisms of this compound.

Fraxetin: Anti-inflammatory, Antioxidant, and Anticancer Effects

Fraxetin has been shown to exert its effects through the modulation of several key signaling pathways.

-

Anti-inflammatory and Antioxidant Activity : Fraxetin has been observed to protect against oxidative stress by increasing the antioxidant reserves of glutathione (GSH)[2][3]. It also ameliorates reactive oxygen species (ROS) levels by activating antioxidant-related genes[4].

-

Anticancer Activity : In human hepatocellular carcinoma (HCC) cell lines (Huh7 and Hep3B), fraxetin inhibits cell proliferation and induces apoptosis. This is achieved by causing depolarization of the mitochondrial membrane, disrupting calcium homeostasis, and increasing ROS production[5].

-

Signaling Pathway Modulation :

-

MAPK Pathway : Fraxetin has been shown to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it downregulates Erk1/2 and Jnk while upregulating p38 MAPK, which contributes to its inhibitory effect on adipogenesis[4].

-

PI3K/JNK Pathways : In HCC cells, fraxetin decreases signaling through the phosphoinositide 3-kinase (PI3K) and JNK pathways[5].

-

Isothis compound: Anti-inflammatory and Bone Metabolism Effects

Isothis compound has been noted for its potent anti-inflammatory effects and its role in bone health.

-

Anti-inflammatory Activity : Isothis compound exerts anti-inflammatory effects by regulating the NF-κB signaling pathway. It has been shown to suppress the release of NF-κB p65 and the expression of TNF-α[6]. In human osteoarthritis chondrocytes, isothis compound suppresses IL-1β-induced IκBα degradation and subsequent NF-κB activation[7].

-

Modulation of Bone Metabolism : Isothis compound inhibits osteoclast formation by regulating both the NF-κB/NFATc1 and Akt/NFATc1 signaling pathways[7].

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited studies.

Table 1: Antibacterial Activity of this compound

| Compound | Target Organism | Concentration | Effect | Reference |

| This compound | Bacillus subtilis | 20 µ g/disk | 12 mm inhibition zone | [1] |

Table 2: Anticancer Effects of Fraxetin

| Compound | Cell Line | Concentration | Effect | Reference |

| Fraxetin | Huh7 | 50 µM | 197% increase in late apoptotic cells | [5] |

| Fraxetin | Hep3B | 50 µM | 285% increase in late apoptotic cells | [5] |

| Fraxetin | Huh7 | Not specified | 42% ± 10% inhibition of cell proliferation | [5] |

| Fraxetin | Hep3B | Not specified | 52% ± 7% inhibition of cell proliferation | [5] |

| Fraxetin | Huh7 | Not specified | 221% ± 55% increase in ROS production | [5] |

| Fraxetin | Hep3B | Not specified | 460% ± 73% increase in ROS production | [5] |

Table 3: Modulation of MAPK Signaling by Fraxetin in 3T3-L1 Cells

| Compound | Concentration | Target | Effect | Reference |

| Fraxetin | 20 µM | Phosphorylated p38 | 1.34-fold increase | [4] |

| Fraxetin | 50 µM | Phosphorylated p38 | 1.49-fold increase | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Antibacterial Activity Assay (Disk Diffusion Method)

-

Organism : Bacillus subtilis

-

Preparation : A standardized inoculum of Bacillus subtilis is uniformly spread on the surface of an agar plate.

-

Application : Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of this compound (e.g., 20 µ g/disk ).

-

Incubation : The plates are incubated under appropriate conditions for bacterial growth (e.g., 37°C for 24 hours).

-

Measurement : The diameter of the clear zone of growth inhibition around the disk is measured in millimeters. This zone represents the susceptibility of the bacteria to the compound.

Cell Proliferation and Apoptosis Assays for Fraxetin

-

Cell Lines : Human hepatocellular carcinoma cell lines Huh7 and Hep3B.

-

Treatment : Cells are treated with varying concentrations of Fraxetin (e.g., 0, 5, 10, 20, and 50 μM) for a specified duration.

-

Cell Cycle Analysis :

-

Cells are harvested, fixed, and stained with propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

-

Apoptosis Analysis :

-

Cells are stained with Annexin V and PI.

-

Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells or late apoptotic cells with compromised membrane integrity.

-

The percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells is quantified using flow cytometry.

-

Western Blotting for Signaling Pathway Analysis

-

Cell Lysate Preparation : Cells (e.g., 3T3-L1 preadipocytes or RANKL-induced BMMs) are treated with the compound of interest (e.g., Fraxetin or Isothis compound) and then lysed to extract total proteins.

-

Protein Quantification : The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting :

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated p38, IκBα, p-p65).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection : The protein bands are visualized using a chemiluminescent substrate and imaged. The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by Fraxetin and Isothis compound, providing a visual representation of their mechanisms of action.

Caption: Fraxetin's modulation of the MAPK pathway in adipogenesis.

Caption: Fraxetin-induced apoptosis in hepatocellular carcinoma cells.

Caption: Isothis compound's inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While direct research on the mechanism of action of this compound is currently limited, the available data on its antibacterial properties are promising. The extensive research on its structural analogs, Fraxetin and Isothis compound, reveals a strong potential for this compound to act as a modulator of key signaling pathways involved in inflammation, oxidative stress, and cell proliferation, such as the MAPK and NF-κB pathways.

Future research should focus on elucidating the specific molecular targets of this compound and confirming its effects on these signaling cascades. Head-to-head comparative studies of this compound, Fraxetin, and Isothis compound would be invaluable in dissecting the structure-activity relationships within this class of coumarins and identifying the most potent and selective compounds for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and interpreting such future studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antioxidant activity of Fraxetin: in vivo and ex vivo parameters in normal situation versus induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suppressive Effect of Fraxetin on Adipogenesis and Reactive Oxygen Species Production in 3T3-L1 Cells by Regulating MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fraxetin Suppresses Cell Proliferation and Induces Apoptosis through Mitochondria Dysfunction in Human Hepatocellular Carcinoma Cell Lines Huh7 and Hep3B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothis compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothis compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand–Induced Osteoclastogenesis in Bone Marrow–Derived Macrophages Isolated from Sprague–Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Fraxidin: A Comprehensive Technical Guide to its Natural Sources, Botanical Origin, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxidin (8-hydroxy-6,7-dimethoxychromen-2-one) is a naturally occurring coumarin derivative that has garnered significant interest in the scientific community for its potential therapeutic properties. As a member of the hydroxycoumarin class, this compound exhibits a range of biological activities, including anti-inflammatory and antimicrobial effects. This technical guide provides an in-depth overview of the botanical origins of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an exploration of its known signaling pathway interactions.

Natural Sources and Botanical Origin

This compound is distributed across a variety of plant families, with a notable presence in the Oleaceae, Euphorbiaceae, Asteraceae, and Chloranthaceae families.

Primary Botanical Sources:

-

Genus Fraxinus (Ash trees): Various species of ash trees are prominent sources of this compound. It has been isolated from the stem bark of Fraxinus chinensis, as well as from Fraxinus rhynchophylla, Fraxinus excelsior (European ash), and Fraxinus augustifolia (narrow-leafed ash)[1][2]. The foliage of blue ash (Fraxinus quadrangulata), black ash (Fraxinus nigra), and Manchurian ash (Fraxinus mandshurica) have also been identified as containing this compound[3].

-

Genus Jatropha: The roots and stem bark of Jatropha podagrica are known to contain this compound[1][4][5].

-

Genus Artemisia: this compound has been reported in Artemisia minor and other species within this genus, which is part of the Asteraceae family[6][7].

-

Sarcandra glabra: The herbs of this plant are another documented source of this compound[8].

-

Other Reported Sources: this compound has also been found in Salsola laricifolia and is listed as a constituent in watermelon (Citrullus lanatus) and durian, though the concentrations in these food sources may be minimal[6][9][10].

Quantitative Analysis of this compound in Botanical Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and the extraction method employed. While comprehensive comparative data is limited, this section presents available quantitative information to guide researchers in selecting appropriate botanical sources.

| Botanical Source | Plant Part | Extraction Method | This compound Yield/Content | Reference(s) |

| Jatropha podagrica | Stem Bark | Methanol extraction followed by column chromatography | 10.0 mg from 650 g of powdered stem bark | [1][5] |

| Fraxinus excelsior | Not Specified | Not Specified | Detected | [2] |

| Fraxinus augustifolia | Not Specified | Not Specified | Detected | [2] |

| Fraxinus chinensis | Stem Bark | Not Specified | Isolated | [1] |

| Fraxinus rhynchophylla | Barks | H2O Extract | Isolated | [8] |

| Fraxinus quadrangulata | Foliage | HPLC-MS/MS | Isolated | [3] |

| Fraxinus nigra | Foliage | HPLC-MS/MS | Isolated | [3] |

| Fraxinus mandshurica | Foliage | HPLC-MS/MS | Isolated | [3] |

| Artemisia minor | Aerial Parts | Not Specified | Isolated | [6] |

| Sarcandra glabra | Herbs | Not Specified | Detected | [8] |

Experimental Protocols

Extraction and Isolation of this compound from Jatropha podagrica Stem Bark

This protocol is adapted from the methodology described by Rumzhum et al. (2012)[1][5].

1. Plant Material Preparation:

- Collect fresh stem bark of Jatropha podagrica.

- Air-dry the plant material in the shade until it is brittle.

- Grind the dried stem bark into a coarse powder using a mechanical grinder.

2. Maceration:

- Weigh approximately 650 g of the powdered stem bark.

- Place the powder in a large container and add 2.5 L of methanol.

- Allow the mixture to soak for 5 days at room temperature with occasional stirring.

3. Filtration and Concentration:

- Filter the mixture through filter paper to separate the methanol extract from the plant residue.

- Concentrate the filtrate using a rotary evaporator at a temperature of 50°C to obtain the crude methanol extract (approximately 13.0 g).

4. Column Chromatography (Initial Separation):

- Take a portion of the crude methanol extract (11.0 g) and subject it to column chromatography over silica gel.

- Create a gradient elution system starting with n-hexane/dichloromethane mixtures, followed by dichloromethane and then methanol mixtures of increasing polarity.

- Collect a total of 28 fractions (each 100 ml).

5. Further Purification:

- Combine the column fractions eluted with 15%–50% methanol in dichloromethane.

- Subject these combined fractions to a second round of column chromatography.

- Use a gradient elution system of n-hexane/ethyl acetate followed by gradients of ethyl acetate and methanol, collecting a total of 27 fractions (each 100 ml).

6. Isolation of this compound:

- Treat the column fractions eluted with 55% ethyl acetate in n-hexane with n-hexane.

- This will afford approximately 10.0 mg of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

The following is a general HPLC method that can be adapted for the quantification of this compound in plant extracts.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile or methanol.

-

A linear gradient can be run from a low percentage of Solvent B to a high percentage over 20-30 minutes to ensure good separation.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 25°C or 30°C.

-

Detection: Monitor the eluent at a wavelength of approximately 344 nm, which is near the maximum absorbance for this compound.

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.

Signaling Pathway Interactions

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression

This compound has been found to inhibit the synthesis of nitric oxide (NO) in murine macrophage-like RAW 264.7 cells stimulated with interferon-gamma (IFN-γ) plus lipopolysaccharide (LPS)[8]. This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) protein expression.

Caption: this compound's inhibition of iNOS protein expression in macrophages.

Modulation of Pro-inflammatory Cytokine Signaling

While the precise molecular interactions are still under investigation, this compound is known to be a component of extracts from Fraxinus species that inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12). The general signaling cascades for these cytokines are complex and involve multiple downstream effectors.

The diagram below illustrates a simplified overview of the TNF-α signaling pathway, a potential target for the anti-inflammatory activity of this compound.

Caption: Simplified TNF-α signaling pathway, a potential target for this compound.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. This guide has outlined its primary botanical sources, providing a foundation for the selection of raw materials for research and development. The included experimental protocols offer a starting point for the extraction, isolation, and quantification of this compound. Further research is warranted to fully elucidate the quantitative distribution of this compound across a wider range of plant species and to pinpoint its precise molecular targets within inflammatory signaling cascades. Such studies will be crucial for harnessing the full therapeutic potential of this valuable natural product.

References

- 1. web.usm.my [web.usm.my]

- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Isothis compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.most.gov.bd [cdn.most.gov.bd]

- 6. researchgate.net [researchgate.net]

- 7. Artemisia spp.: An Update on Its Chemical Composition, Pharmacological and Toxicological Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiol antioxidants inhibit the formation of the interleukin-12 heterodimer: a novel mechanism for the inhibition of IL-12 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Fraxidin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxidin, an O-methylated coumarin, is a naturally occurring phenolic compound found in various plant species, notably within the Fraxinus (ash) genus.[1][2] This bioactive molecule has garnered significant interest from the scientific and pharmaceutical communities due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, plant biochemistry, and drug discovery and development.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the core coumarin scaffold, which is subsequently modified to produce this compound.

The key steps in the biosynthesis of this compound are:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: The subsequent hydroxylation of trans-cinnamic acid at the C4 position of the aromatic ring yields p-coumaric acid. This reaction is catalyzed by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.[3][4][5]

-

p-Coumaric Acid to Umbelliferone: The ortho-hydroxylation of p-coumaric acid is a critical step leading to the formation of the coumarin nucleus. This is thought to be catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) , which converts p-coumaroyl CoA to 2,4-dihydroxy-cinnamic acid.[6] This intermediate then undergoes a spontaneous intramolecular cyclization (lactonization) to form umbelliferone.[1][6]

-

Umbelliferone to Esculetin: Umbelliferone is then hydroxylated to form esculetin (6,7-dihydroxycoumarin). This step is putatively catalyzed by an esculetin synthase .[1]

-

Esculetin to Scopoletin: The methylation of the hydroxyl group at the C6 position of esculetin yields scopoletin. This reaction is carried out by an O-methyltransferase (OMT) .

-

Scopoletin to Fraxetin: Scopoletin is subsequently hydroxylated at the C8 position to form fraxetin (7,8-dihydroxy-6-methoxycoumarin). This crucial step is catalyzed by scopoletin 8-hydroxylase (S8H) , a 2-oxoglutarate-dependent dioxygenase.[7][8]

-

Fraxetin to this compound: The final step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C8 position of fraxetin. This reaction is catalyzed by a specific fraxetin O-methyltransferase .

Quantitative Data on Key Enzymes

The efficiency and regulation of the this compound biosynthetic pathway are dictated by the kinetic properties of its constituent enzymes. Below is a summary of the available quantitative data for some of the key enzymes involved.

| Enzyme | Plant Source | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |

| Cinnamate 4-hydroxylase (C4H) | Soybean (Glycine max) | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 | - | 7.6 | 25 | [4] |

| Cinnamate 4-hydroxylase (C4H) | Parsley (Petroselinum crispum) | Cinnamate | 5 | - | - | 7.0 | 30 | [9] |

| Scopoletin 8-hydroxylase (S8H) | Arabidopsis (Arabidopsis thaliana) | Scopoletin | 11 ± 2 | - | 1.73 ± 0.09 | 8.0 ± 0.1 | 31.5 ± 0.4 | |

| Flavonol 3-O-methyltransferase | Serratula tinctoria | Quercetin | 12 | - | - | 7.6 | - | [10] |

| Flavonol 3-O-methyltransferase | Serratula tinctoria | S-adenosyl-L-methionine | 45 | - | - | 7.6 | - | [10] |

Note: Data for all enzymes in the pathway, particularly from Fraxinus species, are not yet fully available. The data for flavonol 3-O-methyltransferase is included to provide a reference for the kinetic properties of a related plant O-methyltransferase.

Experimental Protocols

In Vitro Assay for Cinnamate 4-hydroxylase (C4H) Activity

This protocol is adapted from studies on recombinant C4H from soybean and parsley.[4][9]

Materials:

-

Microsomal protein preparation containing C4H

-

50 mM Potassium phosphate buffer (pH 7.6)

-

trans-Cinnamic acid (substrate)

-

NADPH (cofactor)

-

Concentrated HCl (to stop the reaction)

-

Ethyl acetate (for extraction)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.6), 10 µM trans-cinnamic acid, and 1 mg of microsomal protein.

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding 1 mM NADPH.

-

Incubate the reaction at 25°C for 15 minutes.

-

Stop the reaction by adding 10 µL of concentrated HCl.

-

Extract the product, p-coumaric acid, with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.

-

Quantify the amount of p-coumaric acid formed using a standard curve.

In Vitro Assay for Scopoletin 8-hydroxylase (S8H) Activity

This protocol is based on the characterization of S8H from Arabidopsis thaliana.

Materials:

-

Purified recombinant S8H enzyme

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Scopoletin (substrate)

-

2-oxoglutarate (co-substrate)

-

Ascorbate (co-substrate)

-

FeSO₄ (cofactor)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, scopoletin, 2-oxoglutarate, ascorbate, and FeSO₄.

-

Pre-incubate the mixture at 31.5°C.

-

Initiate the reaction by adding the purified S8H enzyme.

-

Incubate the reaction at 31.5°C for a specific time (e.g., 10 minutes).

-

Stop the reaction (e.g., by adding acid or a quenching solvent).

-

Analyze the formation of fraxetin by HPLC.

Purification of a Recombinant O-methyltransferase (OMT)

This protocol provides a general workflow for the purification of a recombinant plant OMT, which can be adapted for a fraxetin O-methyltransferase.[10]

Workflow:

-

Expression: Express the recombinant OMT in a suitable host system (e.g., E. coli or yeast).

-

Cell Lysis: Harvest the cells and lyse them to release the cellular contents.

-

Ammonium Sulfate Precipitation: Perform a fractional precipitation with ammonium sulfate to enrich the protein of interest.

-

Chromatography:

-

Size-Exclusion Chromatography (e.g., Superose-12): Separate proteins based on their size.

-

Anion-Exchange Chromatography (e.g., Mono Q): Separate proteins based on their charge.

-

Affinity Chromatography (e.g., adenosine-agarose): Purify the OMT based on its affinity for the S-adenosyl-L-methionine (SAM) binding site.

-

-

Purity Analysis: Assess the purity of the final enzyme preparation using SDS-PAGE.

UPLC-MS/MS Quantification of this compound and its Precursors in Plant Tissues

This protocol outlines a general method for the quantitative analysis of coumarins in plant material.[2]

Workflow:

-

Sample Preparation:

-

Harvest and freeze-dry the plant tissue (e.g., leaves, bark).

-

Grind the dried tissue into a fine powder.

-

Extract the metabolites using a suitable solvent (e.g., methanol or ethanol).

-

Filter the extract to remove particulate matter.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a UPLC system with a suitable column (e.g., C18) to separate the different coumarins and their precursors. A gradient elution with solvents like water and acetonitrile, often with an acid modifier like formic acid, is typically employed.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target analyte.

-

-

Quantification:

-

Prepare standard curves for each analyte using authentic standards.

-

Quantify the concentration of this compound and its precursors in the plant extracts by comparing their peak areas to the respective standard curves.

-

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a complex process integrated into the broader network of plant secondary metabolism. The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and a simplified representation of the regulatory network.

Caption: The biosynthetic pathway of this compound from L-Phenylalanine.

Caption: Simplified regulatory network of this compound biosynthesis.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that is tightly integrated into the plant's secondary metabolic network. Understanding this pathway at a molecular and biochemical level is crucial for efforts aimed at metabolic engineering to enhance the production of this valuable compound. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricacies of this compound biosynthesis and explore its potential applications in medicine and other fields. Future research should focus on elucidating the kinetic properties of all enzymes in the pathway, particularly from Fraxinus species, and on unraveling the specific regulatory networks that govern this compound accumulation in response to developmental and environmental cues.

References

- 1. Isothis compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Metabolomic and HPLC-MS/MS Analysis of the Foliar Phenolics, Flavonoids and Coumarins of the Fraxinus Species Resistant and Susceptible to Emerald Ash Borer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. A 2-oxoglutarate-dependent dioxygenase from Ruta graveolens L. exhibits p-coumaroyl CoA 2'-hydroxylase activity (C2'H): a missing step in the synthesis of umbelliferone in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scopoletin 8-Hydroxylase-Mediated Fraxetin Production Is Crucial for Iron Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Partial Purification, Kinetic Analysis, and Amino Acid Sequence Information of a Flavonol 3-O-Methyltransferase from Serratula tinctoria - PMC [pmc.ncbi.nlm.nih.gov]

Fraxidin: A Technical Guide for Researchers

Abstract

Fraxidin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, with a focus on its core physicochemical properties, and explores its mechanisms of action as an anti-inflammatory, antioxidant, and antibacterial agent. This document is intended for researchers, scientists, and professionals in drug development, offering a compilation of key data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further investigation and application of this promising compound.

Introduction

This compound (8-Hydroxy-6,7-dimethoxycoumarin) is a coumarin derivative found in various plant species. Coumarins are a class of benzopyrone compounds known for their diverse pharmacological activities. This compound, in particular, has demonstrated notable biological effects, including the inhibition of inflammatory mediators and the mitigation of oxidative stress. This guide aims to consolidate the current technical knowledge on this compound, providing a foundation for its further exploration in preclinical and clinical research.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for any experimental design and interpretation. The key identifiers and molecular characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 525-21-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀O₅ | [1] |

| Molecular Weight | 222.19 g/mol | [1] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, antioxidant, and antibacterial effects. The subsequent sections delve into the known mechanisms underlying these activities.

Anti-inflammatory Activity

This compound's anti-inflammatory properties are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[2] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Flavonoids, a class of compounds to which this compound is related, have been shown to inhibit NF-κB activation.[2] While direct studies on this compound are limited, its structural similarity to other anti-inflammatory flavonoids suggests a similar mechanism of action.

Antioxidant Activity

The antioxidant effects of coumarins are often linked to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The related compound, Fraxetin, has been shown to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the Akt/Nrf2 or AMPKα/Nrf2 pathway.[1]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Upon exposure to oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their transcription.[1][3] This cellular defense mechanism helps to mitigate oxidative damage.

Antibacterial Activity

While specific studies on this compound's antibacterial mechanism are not extensively detailed in the available literature, related coumarins have been shown to exert their effects by inhibiting bacterial DNA topoisomerases. These enzymes are essential for DNA replication, transcription, and repair, making them attractive targets for antimicrobial agents.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on nitric oxide production, a key indicator of its anti-inflammatory potential.

Objective: To determine the IC₅₀ value of this compound for the inhibition of nitric oxide synthase in a cell-based assay.

Materials:

-

RAW 264.7 macrophage cells

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

Cell culture medium (e.g., DMEM) and supplements

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce nitric oxide production by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Measurement:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Calculation: Determine the concentration of nitrite in the samples from the standard curve. Calculate the percentage of inhibition of nitric oxide production for each this compound concentration and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound, providing insight into its antioxidant capacity.

Objective: To determine the IC₅₀ value of this compound for scavenging the DPPH radical.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well plates or spectrophotometer cuvettes

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of this compound and ascorbic acid in methanol.

-

Reaction Mixture:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its potential to modulate key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways, underscores its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the mechanisms of action of this compound. Continued research is warranted to fully elucidate its pharmacological profile and to explore its potential translation into clinical applications for the management of inflammatory and oxidative stress-related diseases.

References

- 1. Fraxetin Induces Heme Oxygenase-1 Expression by Activation of Akt/Nrf2 or AMP-activated Protein Kinase α/Nrf2 Pathway in HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. Frontiers | In vitro and in silico perspectives on the activation of antioxidant responsive element by citrus-derived flavonoids [frontiersin.org]

Fraxidin Solubility: A Technical Guide for Researchers

An In-depth Analysis of Fraxidin's Solubility in DMSO, Ethanol, and Water for Application in Scientific Research and Drug Development.

Introduction

This compound, a naturally occurring coumarin derivative, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antibacterial and anti-inflammatory properties. As with any compound intended for in-vitro and in-vivo studies, a thorough understanding of its solubility characteristics in commonly used laboratory solvents is paramount for accurate experimental design and reproducible results. This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO), ethanol, and water. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways to support researchers in their exploration of this compound's therapeutic potential.

This compound: Compound Profile

-

IUPAC Name: 8-hydroxy-6,7-dimethoxychromen-2-one

-

Molecular Formula: C₁₁H₁₀O₅

-

Molecular Weight: 222.19 g/mol

-

CAS Number: 525-21-3

Quantitative Solubility Data

The solubility of this compound in DMSO, ethanol, and water is summarized in the table below. These values are essential for preparing stock solutions and ensuring the compound remains in solution at the desired concentrations for various assays.

| Solvent | Solubility | Method | Notes |

| DMSO | 100 mg/mL (450.07 mM) | Experimental | Ultrasonic bath may be required for dissolution. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |

| Ethanol | Soluble | Qualitative | While specific quantitative data for this compound in ethanol is not readily available, coumarins as a class are generally soluble in ethanol.[2][3][4][5] |

| Water | 1.58 g/L (Predicted) | Computational | This compound is described as being slightly soluble in water.[2] |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7] The following protocol provides a detailed methodology that can be adapted for determining the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, ethanol, water)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC. A typical method for coumarin analysis involves a C18 column with a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength.[8][9][10][11]

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by multiplying the determined concentration by the dilution factor. The result represents the solubility of this compound in the tested solvent at the specified temperature.

-

Experimental Workflow for Solubility Determination

Caption: A schematic overview of the shake-flask method for determining this compound solubility.

Biological Signaling Pathways Involving Coumarins

This compound and related coumarins exert their biological effects through various mechanisms. Below are diagrams illustrating two key pathways: the antibacterial mechanism of action and the inhibition of nitric oxide synthesis.

Antibacterial Mechanism of Action: Inhibition of DNA Topoisomerases

Fraxetin, a closely related coumarin, has been shown to exhibit antibacterial activity against Staphylococcus aureus by inhibiting DNA topoisomerases I and II.[12][13][14] This inhibition disrupts DNA replication and transcription, ultimately leading to bacterial cell death.

Caption: Proposed antibacterial mechanism of this compound via inhibition of DNA topoisomerases.

Inhibition of Nitric Oxide Synthesis

This compound has been reported to inhibit inducible nitric oxide synthase (iNOS).[15] Nitric oxide (NO) is a key signaling molecule in inflammatory processes, and its overproduction by iNOS is associated with various inflammatory conditions. By inhibiting iNOS, this compound can reduce the production of NO, thereby exerting its anti-inflammatory effects.

Caption: Inhibition of the inducible nitric oxide synthase (iNOS) pathway by this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO, ethanol, and water, which is critical for researchers and drug development professionals. The provided experimental protocol for solubility determination offers a robust method for obtaining reliable and reproducible data. Furthermore, the visualization of this compound's potential mechanisms of action in key signaling pathways offers a deeper understanding of its biological activity and will aid in the design of future studies. A thorough grasp of these fundamental properties is indispensable for unlocking the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Coumarin - Wikipedia [en.wikipedia.org]

- 3. Coumarin 153 - CAS-Number 53518-18-6 - Order from Chemodex [chemodex.com]

- 4. Coumarin | 91-64-5 [chemicalbook.com]

- 5. Are coumarins water-soluble? | AAT Bioquest [aatbio.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

- 9. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Antibacterial mechanism of fraxetin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial mechanism of fraxetin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. glpbio.com [glpbio.com]

Discovery and history of Fraxidin isolation

An In-depth Technical Guide to the Discovery, Isolation, and History of Fraxidin

Introduction

This compound (8-hydroxy-6,7-dimethoxycoumarin) is a naturally occurring hydroxycoumarin, a class of phenolic compounds characterized by a 2H-1-benzopyran-2-one structure.[1] This compound and its related derivatives are found in various plant species and have garnered significant interest within the scientific community for their potential biological activities. This compound has been identified in plants such as Artemisia minor, Salsola laricifolia, and various species of the Fraxinus (ash) genus.[1][2]

This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation. It details the physicochemical properties, spectroscopic data, and experimental protocols for its extraction and purification, targeting researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Historical Context and Discovery

The history of this compound is closely linked to the study of compounds from the bark of the ash tree (Fraxinus excelsior). While the specific first isolation of this compound is not as prominently documented as its isomer, the discovery of isothis compound in 1937 by Spath and Jerzmanowska from Fraxinus excelsior bark marked a pivotal moment in the exploration of coumarins from this genus.[3] Since that period, this compound and a wide range of related chemical components, including other coumarins, secoiridoids, and flavonoids, have been isolated from various Fraxinus species.[2]

Bioassay-guided fractionation has been a key approach in its isolation, such as the work on the barks of Fraxinus rhynchophylla, which led to the identification of this compound alongside other active constituents.[4] It has also been isolated from the roots of Jatropha podagrica, where it demonstrated antibacterial activity.[5][6]

Physicochemical and Spectroscopic Data

The structural elucidation and identification of this compound rely on a combination of physical and spectroscopic methods.[3] The key properties are summarized below.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 8-hydroxy-6,7-dimethoxychromen-2-one | [1] |

| Synonyms | 8-Hydroxy-6,7-dimethoxycoumarin | |

| CAS Number | 525-21-3 | |

| Molecular Formula | C₁₁H₁₀O₅ | |

| Molecular Weight | 222.19 g/mol | [1][3] |

| Physical Form | Powder | |

| InChI | InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)9(13)11(7)15-2/h3-5,13H,1-2H3 | |

| InChIKey | QNFBKOHHLAWWTC-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC | [1] |

| Solubility | Slightly soluble in water. Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification of this compound. Key data from various analytical techniques are summarized in Table 2.

| Spectroscopic Method | Key Data / Characteristics | Reference |

| Mass Spectrometry (MS-MS) | Precursor Type: [M+H]⁺, Precursor m/z: 223.0601Precursor Type: [M-H]⁻ | [1] |

| ¹³C NMR | Spectra available in public databases. Specific peak assignments depend on the solvent used. | [1][7] |

| ¹H NMR | Spectra available in public databases. Proton signals are characteristic of the coumarin scaffold and methoxy groups. | [1][7] |

| UV-Visible Spectroscopy | Electronic transitions between π-π* and n-π* related to the α-pyrone and benzene rings. | [3] |

| Infrared (IR) Spectroscopy | Absorption bands indicative of hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups. | [3] |

Table 2: Summary of Spectroscopic Data for this compound

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant matrices involves a multi-step process, typically beginning with extraction and followed by chromatographic purification.

General Extraction Methodologies

Several techniques are employed to extract crude this compound from plant material. The choice of method depends on the scale of extraction and the stability of the compound.

-

Maceration or Reflux: The plant material (e.g., bark, roots) is soaked or heated in a solvent. Common solvents include medium-polarity (ethyl acetate) or polar solvents (methanol, ethanol).[3]

-

Ultrasonic-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[3]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process.[3][8]

Caption: Common initial extraction techniques for this compound.

Protocol 1: Bioassay-Guided Fractionation from Fraxinus rhynchophylla

This protocol focuses on isolating compounds based on their biological activity, such as the inhibition of inducible nitric oxide synthase (iNOS).[4]

-

Extraction: Prepare a water (H₂O) extract of the dried and powdered barks of Fraxinus rhynchophylla.

-

Fractionation: Subject the crude aqueous extract to a series of chromatographic steps. This typically involves partitioning the extract between immiscible solvents (e.g., water and ethyl acetate) to separate compounds by polarity.

-

Activity-Guided Isolation: Test the resulting fractions for iNOS inhibitory activity in a relevant cell model (e.g., LPS-stimulated RAW 264.7 macrophages).[4]

-

Purification: Further purify the most active fractions using techniques like column chromatography (e.g., silica gel) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[4]

Protocol 2: General Solvent Partitioning and Column Chromatography

This is a widely applicable method for purifying coumarins from crude plant extracts.[3]

-

Initial Extraction: Extract the dried plant material with a polar solvent such as methanol (MeOH).

-

Solvent Partitioning (Liquid-Liquid Extraction): Concentrate the methanolic extract and partition it sequentially with solvents of increasing polarity, such as diethyl ether, chloroform, and n-butanol. This compound will partition into the moderately polar fractions (e.g., diethyl ether or chloroform).[3]

-

Column Chromatography: Concentrate the this compound-rich fraction and apply it to a silica gel column.

-

Elution: Elute the column with a gradient solvent system. A common system is a gradient of ethyl acetate in chloroform or petroleum ether.[3]

-

Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Caption: General workflow for this compound purification.

Protocol 3: Solid-Phase Extraction (SPE) for Purification

SPE is a modern, rapid, and efficient technique for purifying or fractionating extracts.[8][9]

-

Sorbent Selection: Choose an appropriate SPE cartridge. For coumarins, a normal-phase (e.g., silica) or reversed-phase (e.g., C18) sorbent can be used depending on the solvent system.

-

Conditioning: Condition the cartridge by passing a suitable solvent (e.g., methanol followed by water for reversed-phase) through it.

-

Sample Loading: Dissolve the crude or partially purified extract in a minimal amount of an appropriate solvent and load it onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove highly non-polar or polar impurities.

-

Elution: Elute this compound from the cartridge using a stronger solvent or a mixture of solvents. Stepwise elution with increasing solvent polarity allows for fine fractionation.[8]

Biological Activity and Signaling Pathways

This compound and related coumarins exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antibacterial effects.[3][5][10] The anti-inflammatory effects of coumarins are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While specific pathways for this compound are still under investigation, data from closely related compounds like isothis compound and fraxetin suggest involvement of pathways such as NF-κB and PI3K/Akt.[3][11][12] For instance, isothis compound targets inflammatory mediators including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and tumor necrosis factor-α (TNF-α).[3] this compound has been shown to be an active constituent in inhibiting inducible nitric oxide synthesis.[4]

Caption: Proposed anti-inflammatory mechanism of this compound.

References

- 1. This compound | C11H10O5 | CID 3083616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CAS:525-21-3 | Manufacturer ChemFaces [chemfaces.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Solid-phase extraction for purification of alkannin/shikonin samples and isolation of monomeric and dimeric fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isothis compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Health benefits of fraxetin: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Fraxidin: A Comprehensive Technical Guide to its Biological and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxidin (8-hydroxy-6,7-dimethoxychromen-2-one) is a naturally occurring coumarin derivative found in a variety of medicinal plants, including those from the Fraxinus (ash) and Jatropha genera.[1][2] As a member of the hydroxycoumarin class of compounds, this compound has garnered significant interest within the scientific community for its diverse and potent biological and pharmacological activities.[2][3] This technical guide provides an in-depth overview of the current state of knowledge on this compound, with a focus on its pharmacological properties, underlying mechanisms of action, and relevant experimental data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted coumarin with the chemical formula C₁₁H₁₀O₅ and a molecular weight of 222.19 g/mol .[2] Its structure features a benzopyrone core with two methoxy groups and one hydroxyl group attached to the benzene ring.[4] These functional groups are critical to its biological activity, particularly its antioxidant and radical scavenging properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₅ | [2] |

| Molecular Weight | 222.19 g/mol | [2] |

| IUPAC Name | 8-hydroxy-6,7-dimethoxychromen-2-one | [2] |

| CAS Number | 525-21-3 | [2] |

| Melting Point | 195.00 °C | [5] |

| Boiling Point | 424.20 °C | [5] |

| Solubility | Slightly soluble in water | [3] |

Pharmacological Activities

This compound has been reported to exhibit a wide range of pharmacological effects, including antibacterial, antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. The following sections detail the available quantitative data and underlying mechanisms for each of these properties.

Antibacterial Activity

This compound has demonstrated inhibitory activity against various bacterial strains. Notably, it has been shown to be effective against Bacillus subtilis.[1]

| Bacterial Strain | Concentration | Inhibition Zone | Reference |

| Bacillus subtilis | 20 µ g/disk | 12 mm | [1] |

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, a characteristic conferred by its phenolic hydroxyl group.[5] This activity is crucial in mitigating oxidative stress, which is implicated in a multitude of chronic diseases.

Quantitative data on the antioxidant activity of this compound, such as IC50 values from DPPH and ABTS assays, are not extensively reported in the currently available literature. Further research is required to quantify these effects comprehensively.

Anti-inflammatory Activity

This compound is believed to exert anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. While specific quantitative data for this compound is limited, the structurally similar compound, Fraxetin, has been shown to suppress the production of pro-inflammatory cytokines.[6]

Specific IC50 values for this compound in various anti-inflammatory assays are not well-documented in the public domain and represent a gap in the current research landscape.

Neuroprotective Activity

Emerging evidence suggests that this compound and related coumarins may possess neuroprotective properties. These effects are likely linked to their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage caused by oxidative stress and inflammation.[7]

Quantitative data, such as EC50 values for neuroprotection, are not yet available for this compound.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies on the related compound, Fraxetin, have shown that it can inhibit the proliferation of cancer cells and induce apoptosis.[6] The proposed mechanisms involve the modulation of signaling pathways that regulate cell growth and survival.[6]

Specific IC50 values for this compound against various cancer cell lines are not widely reported in the literature, indicating a need for further investigation.

Mechanisms of Action: Signaling Pathways

The pharmacological effects of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways. While much of the detailed pathway analysis has been conducted on the closely related compound Fraxetin, these findings provide a strong basis for understanding the likely mechanisms of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. It is hypothesized that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Fraxetin has been shown to inactivate this pathway in cancer cells, suggesting a similar mechanism for this compound.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

Experimental Protocols

This section provides an overview of the methodologies typically employed to evaluate the biological and pharmacological properties of this compound.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Caption: Experimental workflow for the DPPH radical scavenging assay.

Future Directions

While this compound shows considerable promise as a bioactive compound, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Quantitative Pharmacological Studies: Comprehensive studies are needed to determine the IC50 and EC50 values of this compound in a variety of assays to quantify its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.

-

In Vivo Studies: The majority of the current data is from in vitro studies. In vivo animal models are required to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Mechanism of Action: Further research is needed to precisely delineate the molecular targets and signaling pathways directly modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: SAR studies could help in the design and synthesis of more potent and selective this compound derivatives.

Conclusion

This compound is a promising natural compound with a diverse range of pharmacological properties. Its demonstrated antibacterial activity and the suggested antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, likely mediated through the modulation of key signaling pathways, make it a compelling candidate for further investigation in the context of drug discovery and development. The in-depth technical information and experimental frameworks provided in this guide are intended to facilitate and inspire future research into this intriguing molecule.

References

- 1. Fraxetin Suppresses Cell Proliferation and Induces Apoptosis through Mitochondria Dysfunction in Human Hepatocellular Carcinoma Cell Lines Huh7 and Hep3B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothis compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. The PI3K/AKT pathway promotes fracture healing through its crosstalk with Wnt/β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalsciencebooks.info [globalsciencebooks.info]

An In-depth Technical Guide to Fraxidin Derivatives and Related Coumarin Compounds

Introduction

Coumarins are a significant class of naturally occurring benzopyrone derivatives widely distributed in the plant kingdom.[1] Their diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, have positioned them as valuable scaffolds in drug discovery.[1][2] Among these, this compound (8-hydroxy-6,7-dimethoxycoumarin) and its related compounds, such as Isothis compound and Fraxetin, have garnered substantial interest for their therapeutic potential.[3][4] This document provides a comprehensive technical overview of this compound derivatives, focusing on their biological activities, mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.

This compound is a hydroxycoumarin that has been isolated from various plants, including Jatropha podagrica and species of Fraxinus (ash).[5][6] Its structural congeners, like Isothis compound (7-hydroxy-6,8-dimethoxy coumarin), often co-exist in nature and share a broad spectrum of biological activities, targeting key signaling pathways involved in inflammation, cancer, and neurodegeneration.[3][7]

Biological Activities and Mechanisms of Action

This compound and its related coumarins modulate multiple signaling pathways, contributing to their wide range of pharmacological effects. These compounds are known to influence inflammatory cascades, cell survival and proliferation pathways, and oxidative stress responses.

Anti-inflammatory and Immunomodulatory Effects

This compound derivatives exhibit potent anti-inflammatory properties by targeting key inflammatory mediators. Isothis compound, for example, has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][8] The primary mechanism involves the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger the NF-κB pathway, leading to the transcription of inflammatory genes. This compound derivatives can suppress the activation of NF-κB, thereby downregulating the expression of TNF-α and other inflammatory molecules.[3]

Neuroprotective Properties

The neuroprotective effects of these coumarins are attributed to their anti-inflammatory and antioxidant activities, which are crucial in combating neurodegenerative diseases like Parkinson's disease.[8][9] Isothis compound has been shown to mitigate LPS-induced microglial activation, inflammation, and damage to dopaminergic neurons.[8] One of the key mechanisms is the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.[10] Activation of this pathway promotes neuronal survival and protects against apoptosis and oxidative stress-induced cell death.

Anticancer Activity

Certain coumarin derivatives demonstrate anticancer properties by inhibiting cell proliferation and survival in cancer cells.[3] Isothis compound has shown antiproliferative effects on human colon cancer cell lines (HT-29 and SW-480).[3] This effect is mediated through the inhibition of the same Akt kinase that is involved in neuroprotection.[3] In many cancers, the Akt pathway is overactive, promoting uncontrolled cell growth and survival. By inhibiting Akt, Isothis compound can halt this process and induce cell death.[3]

Antioxidant Effects

Many coumarins, including Fraxetin and Daphnetin, are potent antioxidants.[11][12] They can scavenge free radicals directly, as demonstrated in DPPH assays, and inhibit lipid peroxidation.[11][12] This antioxidant activity contributes significantly to their anti-inflammatory and neuroprotective effects by reducing oxidative stress, a common factor in many chronic diseases.[13][14]

Antiviral and Antibacterial Activity

This compound has demonstrated antibacterial activity against Bacillus subtilis.[5] While specific data on the antiviral properties of this compound is limited, the broader class of coumarins and related flavonoids are known to possess antiviral activities against a range of viruses by targeting various stages of the viral life cycle.[15][16][17]

Quantitative Pharmacological Data

The biological activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the key findings.

Table 1: Anticancer and Antibacterial Activity

| Compound | Biological Activity | Model / Target | Result | Reference |

|---|---|---|---|---|

| This compound | Antibacterial | Bacillus subtilis | 12 mm inhibition zone (at 20 µ g/disk ) | [5] |

| Isothis compound | Antiproliferative | HT-29 colon cancer cells | IC50: 40 µM (24h treatment) | [3] |

| Isothis compound | Antiproliferative | SW-480 colon cancer cells | IC50: 80 µM (24h treatment) |[3] |

Table 2: Antioxidant and Cell Protective Effects

| Compound | Biological Activity | Assay / Model | Result | Reference |

|---|---|---|---|---|

| Fraxin | Cell Protection | H₂O₂-treated HUVECs | 9.3% enhancement of cell viability | [13] |

| This compound methyl ether | Cell Protection | H₂O₂-treated HUVECs | 29.4% enhancement of cell viability | [13] |

| Daphnetin | Antioxidant | DPPH Assay, Lipid Peroxidation | Active | [11][12] |

| Fraxetin | Antioxidant | DPPH Assay, Lipid Peroxidation | Active | [11][12] |

| Scopoletin | Antioxidant | DPPH Assay | Active | [11] |

| Esculin | Antioxidant | DPPH Assay | Active |[11] |

Synthesis and Experimental Protocols

General Synthesis of Coumarin Derivatives

The synthesis of coumarins can be achieved through various methods, often involving the condensation of a phenol with a β-ketoester (Pechmann condensation) or the reaction of a salicylaldehyde derivative with a phenylacetic acid derivative (Perkin reaction).[18][19] For this compound and its derivatives, substituted benzaldehydes are common precursors.[3][7]

Protocol: Perkin Reaction for Coumarin Synthesis [19]

-